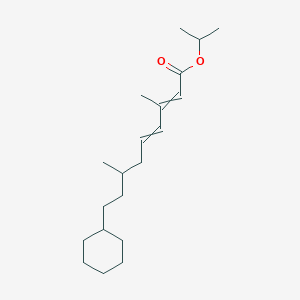
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate is a chemical compound known for its unique structure and properties. It is an ester formed from the reaction of an alcohol and a carboxylic acid. The compound features a cyclohexyl group, which is a six-membered carbon ring, and a nonadienoate chain, which includes two double bonds. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate typically involves esterification reactions. One common method is the reaction between 9-cyclohexyl-3,7-dimethylnona-2,4-dienoic acid and propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The cyclohexyl group and double bonds in the nonadienoate chain can also influence the compound’s reactivity and binding affinity to various receptors and enzymes.
Comparison with Similar Compounds
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate can be compared with other esters and cyclohexyl-containing compounds:
Similar Compounds: this compound shares similarities with compounds like cyclohexyl acetate and cyclohexyl propionate, which also contain cyclohexyl groups and ester functionalities.
Uniqueness: The presence of the nonadienoate chain with two double bonds distinguishes it from other esters, imparting unique chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
55537-55-8 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate |
InChI |
InChI=1S/C20H34O2/c1-16(2)22-20(21)15-18(4)10-8-9-17(3)13-14-19-11-6-5-7-12-19/h8,10,15-17,19H,5-7,9,11-14H2,1-4H3 |
InChI Key |
JKQVJXLWSPTITC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
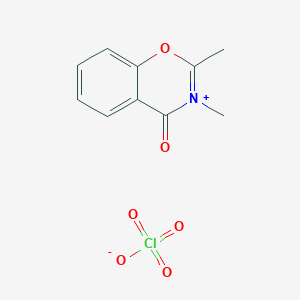
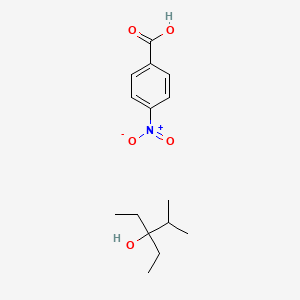
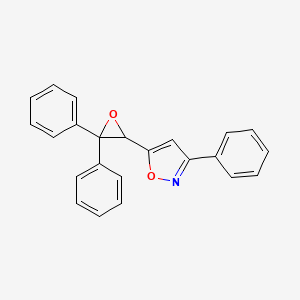
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
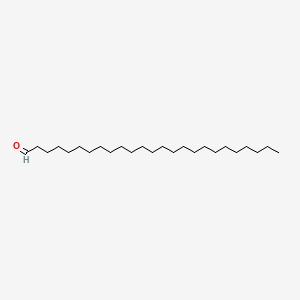
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
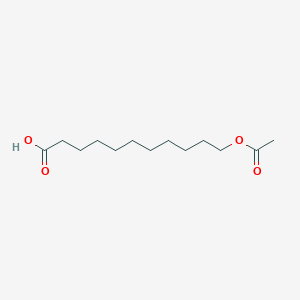
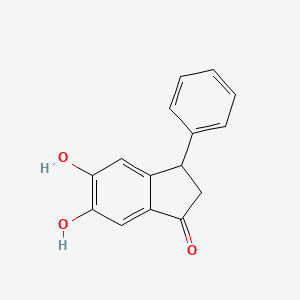
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)

